6,9-Dichloro-2-methoxyacridine
Overview
Description
6,9-Dichloro-2-methoxyacridine is a halogenated heterocyclic compound with the molecular formula C14H9Cl2NO and a molecular weight of 278.13 g/mol . It is characterized by the presence of two chlorine atoms and a methoxy group attached to an acridine core. This compound is known for its applications in the synthesis of various derivatives and its potential use in scientific research.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of 4-aminoquinoline and 9-aminoacridine derivatives , which are of interest as potential antibacterial, antiprotozoarian, anti-helminthic, and antitumoral agents .
Mode of Action
It’s known that the compound reacts with quinolizidinylalkylamines to yield 4-aminoquinoline and 9-aminoacridine derivatives . These derivatives are believed to interact with their targets, leading to their potential antibacterial, antiprotozoarian, anti-helminthic, and antitumoral effects .
Biochemical Pathways
Given its role in the synthesis of 4-aminoquinoline and 9-aminoacridine derivatives , it’s plausible that the compound may influence pathways related to these derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,9-Dichloro-2-methoxyacridine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate, which is then cyclized with 2,4-dichlorobenzoyl chloride to yield the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6,9-Dichloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkyl groups, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkyl halides, and organometallic compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are typically used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various substituted acridine derivatives, such as 9-amino-6-chloro-2-methoxyacridine.
Oxidation and Reduction:
Scientific Research Applications
6,9-Dichloro-2-methoxyacridine has several scientific research applications:
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9-Chloroacridine: Similar in structure but lacks the methoxy group and one chlorine atom.
Acridine-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group.
9-Aminoacridine: Features an amino group instead of the methoxy group and one chlorine atom.
Uniqueness
6,9-Dichloro-2-methoxyacridine is unique due to the presence of both chlorine atoms and the methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for the synthesis of a wide range of derivatives with diverse applications in research and industry.
Properties
IUPAC Name |
6,9-dichloro-2-methoxyacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNQWYNHLLOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235331 | |
Record name | 3,9-Dichloro-7-methoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-38-4 | |
Record name | 6,9-Dichloro-2-methoxyacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,9-Dichloro-7-methoxyacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Dichloro-2-methoxyacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2951 | |
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Record name | 6,9-Dichloro-2-methoxyacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,9-Dichloro-7-methoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dichloro-7-methoxyacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,9-DICHLORO-7-METHOXYACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V65XW6XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of chlorine substitution in 6,9-Dichloro-2-methoxyacridine?
A1: The presence of chlorine atoms, particularly at the C(9) position, significantly influences the molecular structure of this compound. X-ray crystallography studies revealed that the addition of a chlorine atom at C(9) leads to a noticeable shortening of adjacent bonds compared to acridines with chlorine substitution solely at the C(6) position []. This structural modification can impact the molecule's interactions with biological targets.
Q2: How does the fluorescence of this compound derivatives change upon binding to proteins?
A2: Researchers synthesized derivatives of this compound, such as 9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine, to investigate their potential as fluorescence probes for drug-protein binding studies []. Interestingly, the fluorescence intensity of these derivatives, specifically 9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine, increased substantially upon binding to bovine serum albumin. This significant increase in fluorescence upon protein binding highlights the potential of these derivatives as valuable tools for studying drug-protein interactions.
Q3: Can this compound be used as a building block for more complex molecules with potential biological activities?
A3: Yes, this compound serves as a versatile starting material for synthesizing various derivatives with potential biological applications. One study successfully utilized this compound to create dimeric acridine-derived molecules designed to intercalate into nucleic acids []. These dimeric structures demonstrated potent antiviral activity against MS2 phages, highlighting the potential of using this compound as a scaffold for developing novel antiviral agents.
Q4: How does the stereochemistry of 6-chloro-9-(4'-diethylamino-1'-methylbutyl)-amino-2-methoxyacridine (quinacrine) influence its properties?
A5: Researchers successfully determined the absolute configuration of 6-chloro-9-(4'-diethylamino-1'-methylbutyl)-amino-2-methoxyacridine (quinacrine) enantiomers []. They demonstrated that each enantiomer, (−)-(R)-quinacrine and (+)−(S)-quinacrine, originates from the corresponding enantiomeric diamine precursor. This finding highlights the importance of stereochemistry in drug development, as different enantiomers can exhibit distinct biological activities and pharmacological profiles.
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